molecular formula C13H13NO2S B2548067 N-cyclopropylnaphthalene-2-sulfonamide CAS No. 620104-43-0

N-cyclopropylnaphthalene-2-sulfonamide

Cat. No. B2548067
CAS RN: 620104-43-0
M. Wt: 247.31
InChI Key: AGQCUUWDALBDLQ-UHFFFAOYSA-N
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Description

“N-cyclopropylnaphthalene-2-sulfonamide” is a type of sulfonamide . Sulfonamides are a group of synthetic medicines that contain the sulfonamide chemical group . They are used for a range of conditions such as diabetes and pain relief . The general formula for sulfonamides is R−SO2NR’2, where R and R’ are some organic groups .


Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated . Recently, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides .


Molecular Structure Analysis

The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The rigidity of the functional group makes sulfonamides typically crystalline . The frontier molecular orbital (FMO) analysis is a useful property to determine molecular reactivity and electronic structure .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-cyclopropylnaphthalene-2-sulfonamide” would depend on its specific molecular structure . These properties include mechanical, thermal, magnetic, electronic, optical, and catalytic properties .

Mechanism of Action

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

properties

IUPAC Name

N-cyclopropylnaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQCUUWDALBDLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropylnaphthalene-2-sulfonamide

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